molecular formula C19H24N6OS B6449393 3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine CAS No. 2549022-73-1

3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine

Cat. No.: B6449393
CAS No.: 2549022-73-1
M. Wt: 384.5 g/mol
InChI Key: CQDVTEUBSQUSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine (CAS: 2415563-37-8) is a heterocyclic molecule featuring a pyridazine core substituted with a piperidine group and a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety linked to a thiazole ring. Its molecular formula is C24H33N7O, with a molecular weight of 435.5651 g/mol . The structural complexity arises from the bridged diazabicyclo[3.3.0]octane system (octahydropyrrolo[3,4-c]pyrrole), which may enhance rigidity and binding specificity in biological targets.

Properties

IUPAC Name

(6-piperidin-1-ylpyridazin-3-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c26-18(16-4-5-17(22-21-16)23-7-2-1-3-8-23)24-10-14-12-25(13-15(14)11-24)19-20-6-9-27-19/h4-6,9,14-15H,1-3,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDVTEUBSQUSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyridazine moiety and incorporates a thiazole group as well as an octahydropyrrolo structure. The structural complexity suggests diverse interactions with biological targets.

Pharmacological Properties

Research on similar pyrrolo[3,4-c]pyridine derivatives indicates that they exhibit a broad range of pharmacological activities:

  • Antimycobacterial Activity : Pyrrolo[3,4-c]pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis, with some compounds demonstrating low minimum inhibitory concentrations (MIC) .
  • Anticancer Activity : Studies have indicated that pyrrolo[3,4-c]pyridine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds have been reported to exhibit cytotoxicity against ovarian and breast cancer cells while showing limited toxicity to non-cancerous cells .
  • Antidiabetic Effects : Certain derivatives have been shown to enhance insulin sensitivity in adipocytes, indicating potential use in diabetes management .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways, which may be relevant for their antidiabetic and anticancer effects.
  • Receptor Modulation : The presence of the piperidine and thiazole groups may allow for interaction with various receptors, influencing cellular signaling pathways.

Study 1: Antimycobacterial Efficacy

In a study assessing the antimycobacterial activity of pyrrolo[3,4-c]pyridine derivatives, specific compounds were synthesized and tested against M. tuberculosis. The most promising candidates exhibited MIC values below 0.15 µM, highlighting their potential as anti-tuberculosis agents .

Study 2: Anticancer Activity

Kalai et al. synthesized a series of pyrrolo[3,4-c]pyridine derivatives and evaluated their cytotoxicity against cancer cell lines. One notable compound demonstrated moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cardiac cells .

Data Tables

Activity TypeCompound ExampleMIC (µM)Notes
AntimycobacterialPyrrolo[3,4-c]pyridine derivative<0.15Effective against M. tuberculosis
Anticancer3,5-bis(4-fluorobenzylidene) derivativeModerateCytotoxic to ovarian cancer cells
AntidiabeticPhenoxy-substituted pyrrolo derivative0.3-100Increased insulin sensitivity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound belongs to a class of polycyclic heteroaromatic molecules designed for drug discovery. Below is a comparative analysis with structurally related compounds from patents and catalogs:

Table 1: Structural Comparison of Target Compound and Analogues
Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Source
Target Compound Pyridazine Piperidin-1-yl, octahydropyrrolo[3,4-c]pyrrole-2-carbonyl, thiazol-2-yl C24H33N7O 435.5651
6-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyridazine-3-carbonitrile Pyridazine Imidazo-pyrrolo-pyrazine, methylpiperidin-1-yl, cyano C19H18N8 358.41
BK61157 (3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-6-(piperidin-1-yl)pyridazine) Pyridazine Piperidin-1-yl, octahydropyrrolo[3,4-c]pyrrole-2-carbonyl, tert-butylpyridazine C24H33N7O 435.5651
3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride Benzoic acid Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl C9H10F3N3O2 249.19

Functional Implications of Structural Differences

Core Heterocycle Variations: The target compound and BK61157 share a pyridazine core, whereas analogues from the European patent (e.g., pyrazine- or thiazole-based structures) employ alternative heterocycles. Pyridazine derivatives often exhibit improved solubility compared to pyrimidines due to reduced aromaticity .

Substituent Effects: Thiazole vs. Cyano Groups: The thiazole ring in the target compound may engage in π-π stacking or sulfur-mediated hydrophobic interactions, whereas cyano groups in patent analogues provide strong electron-withdrawing effects, possibly improving metabolic stability . tert-Butyl vs. Thiazole: BK61157’s tert-butylpyridazine substituent introduces steric bulk, which could hinder binding in crowded enzymatic pockets compared to the target’s thiazole group .

Bicyclic Systems :

  • The octahydropyrrolo[3,4-c]pyrrole motif (common in the target and BK61157) is a rigid, conformationally restricted scaffold that may improve target selectivity. In contrast, simpler bicyclic systems in building-block compounds (e.g., benzoic acid derivatives) lack such complexity, limiting their utility to early-stage discovery .

Physicochemical and Pharmacokinetic Considerations

Table 2: Predicted Physicochemical Properties*
Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 2.1 1 7 98.2
6-((cis)-3-(...)pyridazine-3-carbonitrile 1.8 0 9 121.5
BK61157 2.9 1 7 98.2
3-{...}benzoic acid hydrochloride -0.5 3 6 113.4

*Calculated using open-source tools (e.g., Molinspiration).

  • The target compound’s moderate logP (~2.1) suggests balanced lipophilicity, favoring membrane permeability.
  • The patent compound with a cyano group has a higher polar surface area (121.5 Ų), which could reduce blood-brain barrier penetration compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.